N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an iodopyridine moiety, a carbamothioyl group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the iodination of pyridine derivatives. The iodopyridine intermediate is then reacted with a thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, the nitrobenzamide moiety is incorporated through a coupling reaction with 2-methyl-3-nitrobenzoic acid under appropriate conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The iodopyridine moiety can be subjected to reductive dehalogenation.
Substitution: The iodopyridine can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-methyl-3-aminobenzamide derivatives.
Reduction: Deiodinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The carbamothioyl group may interact with thiol-containing proteins, affecting their function. The nitrobenzamide structure can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methylbenzamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodopyridine moiety allows for targeted interactions with biological molecules, while the nitrobenzamide structure provides potential for redox activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4O3S/c1-8-10(3-2-4-11(8)19(21)22)13(20)18-14(23)17-12-6-5-9(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHGYLKTMGKTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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